Atomoxetine

Vue d'ensemble

Description

L’atomoxetine est un inhibiteur sélectif de la recapture de la norépinéphrine principalement utilisé dans le traitement du trouble déficitaire de l’attention avec hyperactivité (TDAH). Il est commercialisé sous le nom de marque Strattera. Contrairement aux médicaments stimulants, l’this compound est un non-stimulant et est souvent choisi pour les patients qui peuvent ne pas bien répondre aux médicaments stimulants ou qui ne les tolèrent pas. L’this compound améliore les fonctions exécutives telles que la motivation personnelle, l’attention soutenue, l’inhibition, la mémoire de travail, le temps de réaction et l’autorégulation émotionnelle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’atomoxetine a été initialement développée par Eli Lilly. Le processus implique plusieurs étapes clés :

Chloration : Le dérivé hydroxylé est chloré en utilisant du chlorure de thionyle et du chlorure d’hydrogène sec en présence de chloroforme.

Cristallisation : Le produit brut est isolé et cristallisé davantage en présence d’acétone pour donner un intermédiaire.

Arylation : L’intermédiaire subit une arylation pour former l’this compound.

Résolution : L’this compound non racémique est obtenue par résolution avec de l’acide L-mandélique pour former le sel mandélate.

Conversion : Le sel mandélate est finalement converti en chlorhydrate d’this compound

Méthodes de production industrielle : La production industrielle du chlorhydrate d’this compound implique l’optimisation des conditions de réaction pour améliorer les rendements et faciliter la synthèse commerciale. Cela comprend le contrôle de la formation d’impuretés et la garantie de la pureté du produit final .

Types de réactions :

Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.

Réduction : Des réactions de réduction peuvent se produire, bien qu’elles soient moins courantes.

Substitution : L’this compound peut participer à des réactions de substitution, en particulier la substitution nucléophile.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Solvants : Acétonitrile, chloroforme, acétone.

Principaux produits :

Produits d’oxydation : Divers dérivés oxydés selon les conditions.

Produits de réduction : Formes réduites de l’this compound.

Produits de substitution : Dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l’étude de l’inhibition sélective de la recapture de la norépinéphrine.

Biologie : Investigé pour ses effets sur la régulation des neurotransmetteurs et la fonction cérébrale.

Médecine : Principalement utilisé dans le traitement du TDAH. Il est également étudié pour une utilisation potentielle dans le traitement d’autres affections telles que le syndrome de désengagement cognitif et certains troubles de l’humeur.

Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de médicaments contre le TDAH .

Applications De Recherche Scientifique

Treatment of ADHD

Atomoxetine is FDA-approved for the treatment of ADHD in children, adolescents, and adults. Numerous studies have demonstrated its effectiveness:

- Children and Adolescents : In a double-blind study involving 171 children aged 6 to 16 years, this compound showed significant improvements in ADHD symptoms compared to placebo (effect size of 0.71) over a six-week treatment period . Another study reported an average improvement of 18.91 points on the Children’s Global Assessment Scale (CGAS) in young children with ADHD .

- Adults : Research indicates that this compound treatment leads to moderate effect sizes over time (0.28 after 4 weeks and 0.52 after 26 weeks), demonstrating sustained efficacy in adult patients with ADHD .

Comorbid Conditions

This compound has been evaluated for its efficacy in treating comorbid conditions associated with ADHD:

- Oppositional Defiant Disorder (ODD) : Studies suggest that this compound can improve symptoms of ODD in youths with ADHD, although higher doses may be required for optimal results .

- Major Depression : this compound has shown potential benefits in alleviating depressive symptoms in patients with ADHD, contributing to overall mood stabilization .

Safety and Tolerability

This compound is generally well-tolerated across different age groups. In clinical trials, discontinuation rates due to adverse effects were low (less than 3%) and serious safety concerns were not prevalent . Common side effects include decreased appetite and mood lability, which were manageable in most cases .

Case Study 1: Pediatric Population

A pilot study involving young children aged 5 to 6 years treated with this compound demonstrated significant reductions in core ADHD symptoms. The mean final dose was approximately 1.25 mg/kg per day, resulting in substantial clinical improvement without severe adverse effects noted .

Case Study 2: Adult Population

In adults with ADHD, a long-term open-label study indicated that this compound maintained its efficacy over extended periods, with patients reporting sustained improvements in both ADHD symptoms and overall quality of life .

Comparative Efficacy

| Study Type | Population | Outcome Measure | Effect Size |

|---|---|---|---|

| Double-Blind Study | Children (N=171) | ADHD Symptoms (CAARS) | 0.71 |

| Open-Label Study | Young Children | CGAS Improvement | +18.91 |

| Long-Term Study | Adults | Sustained ADHD Symptom Improvement | Moderate |

Mécanisme D'action

L’atomoxetine agit en inhibant le transporteur de la norépinéphrine, empêchant la recapture de la norépinéphrine dans les neurones présynaptiques. Cela augmente la concentration de norépinéphrine dans la fente synaptique, améliorant la neurotransmission. L’this compound présente également une certaine affinité pour le transporteur de la sérotonine et peut bloquer le récepteur N-méthyl-D-aspartate, indiquant un rôle du système glutamatergique dans son mécanisme d’action .

Composés similaires :

Méthylphénidate : Un médicament stimulant couramment utilisé pour le TDAH.

Dextroamphétamine : Un autre stimulant utilisé pour le TDAH.

Lisdexamphétamine : Une prodrogue de la dextroamphétamine utilisée pour le TDAH.

Bupropion : Un antidépresseur qui a également certaines propriétés d’inhibition de la recapture de la norépinéphrine.

Comparaison :

This compound vs. méthylphénidate : L’this compound est un non-stimulant, tandis que le méthylphénidate est un stimulant. L’this compound a un potentiel de dépendance et d’abus plus faible que le méthylphénidate.

This compound vs. dextroamphétamine : Les deux sont utilisés pour le TDAH, mais l’this compound est un non-stimulant et a un mécanisme d’action différent.

This compound vs. lisdexamphétamine : La lisdexamphétamine est une prodrogue stimulante, tandis que l’this compound est un non-stimulant. L’this compound est souvent choisi pour les patients qui ne répondent pas bien aux stimulants.

This compound vs. bupropion : Les deux ont des propriétés d’inhibition de la recapture de la norépinéphrine, mais le bupropion est principalement utilisé comme antidépresseur .

L’this compound se distingue par sa nature non stimulante et son action spécifique sur la recapture de la norépinéphrine, ce qui en fait une option unique pour le traitement du TDAH.

Comparaison Avec Des Composés Similaires

Methylphenidate: A stimulant medication commonly used for ADHD.

Dextroamphetamine: Another stimulant used for ADHD.

Lisdexamfetamine: A prodrug of dextroamphetamine used for ADHD.

Bupropion: An antidepressant that also has some norepinephrine reuptake inhibition properties.

Comparison:

Atomoxetine vs. Methylphenidate: this compound is a non-stimulant, whereas methylphenidate is a stimulant. This compound has a lower potential for abuse and dependence compared to methylphenidate.

This compound vs. Dextroamphetamine: Both are used for ADHD, but this compound is non-stimulant and has a different mechanism of action.

This compound vs. Lisdexamfetamine: Lisdexamfetamine is a stimulant prodrug, while this compound is a non-stimulant. This compound is often chosen for patients who do not respond well to stimulants.

This compound vs. Bupropion: Both have norepinephrine reuptake inhibition properties, but bupropion is primarily used as an antidepressant .

This compound stands out due to its non-stimulant nature and its specific action on norepinephrine reuptake, making it a unique option for treating ADHD.

Activité Biologique

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) in various age groups. Its pharmacological profile, mechanism of action, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

This compound selectively inhibits the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in the brain. It also shows some binding affinity to serotonin and dopamine transporters, which may contribute to its therapeutic effects beyond mere norepinephrine reuptake inhibition . The compound's ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system (CNS), making it effective in managing ADHD symptoms.

Pharmacokinetics

This compound's pharmacokinetics are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. Individuals classified as poor metabolizers can experience significantly higher plasma concentrations of this compound, which can lead to enhanced therapeutic effects or increased risk of adverse effects .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Volume of Distribution | 1.6-2.6 L/kg (oral), 0.85 L/kg (IV) |

| Protein Binding | 98.7% |

| Metabolism | CYP2D6 pathway |

| Half-life | Approximately 5 hours |

Clinical Efficacy

Numerous studies have demonstrated this compound's efficacy in reducing ADHD symptoms in both children and adults. A double-blind, placebo-controlled trial involving children showed significant reductions in ADHD-IV Rating Scale scores, with a mean change of -13.2 for this compound compared to -5.8 for placebo (p = .009) . In adults, this compound was also found to be statistically superior to placebo in reducing inattentive and hyperactive symptoms over a treatment period .

Case Study Summary:

- Population: Children aged 5-6 years

- Sample Size: 22 participants

- Response Rate: 72.7% achieved significant improvement based on Clinical Global Impression (CGI) scores.

- Mean Dose: 1.25 mg/kg per day

Safety and Tolerability

This compound has an acceptable safety profile, with common adverse effects including decreased appetite, gastrointestinal upset, and sedation . Long-term studies indicate that while this compound may lead to some increases in heart rate and blood pressure compared to placebo, it generally remains well-tolerated over extended periods .

Adverse Events Comparison:

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Total Adverse Events | 47.0 | 37.6 |

| Diastolic Blood Pressure Change | -0.1 | -2.3 |

| Weight Change | -0.2 | +1.1 |

Analyse Des Réactions Chimiques

Metabolic Reactions

Atomoxetine undergoes hepatic biotransformation via cytochrome P450 enzymes:

Table 1: Primary Metabolic Pathways

Key Findings:

-

CYP2D6 Polymorphism Impact :

Glucuronidation :

4-Hydroxythis compound rapidly converts to inactive 4-HAT-O-glucuronide via UGT enzymes:

text4-HAT + UDP-glucuronic acid → 4-HAT-O-glucuronide (inactive)

This reaction limits systemic exposure to <1% of parent drug concentrations .

In Vitro Reactivity

This compound demonstrates specific interactions in biochemical assays:

Table 2: Receptor Binding Affinities (Ki in nM)

| Target | This compound | 4-Hydroxythis compound | N-Desmethylthis compound |

|---|---|---|---|

| NET | 5 | 3 | 92 |

| SERT | 77 | 43 | ND* |

| NMDA (rat) | 0.66-3,470 | ND | ND |

| κ-Opioid | >1,000 | 95 (partial agonist) | ND |

*ND: Not Determined

Notable Observations:

-

NMDA Receptor Antagonism : this compound blocks NMDA channels in rat cortical neurons with IC₅₀ = 3.47 μM (therapeutic range 0.66-3.47 μM) .

-

GIRK Channel Inhibition : Reversibly inhibits K⁺ currents (IC₅₀ = 6.5-12.4 μM) in Xenopus oocytes .

Synthetic Derivatives

Recent studies synthesized carboxamide derivatives for carbonic anhydrase inhibition :

Reaction Scheme :

textThis compound + Sulfonamide-containing acid chloride → this compound-carboxamide derivatives

Conditions : DCM, triethylamine (TEA), 0°C → RT

Key Products :

Propriétés

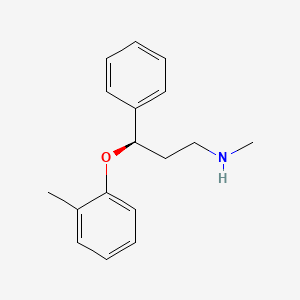

IUPAC Name |

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044297 | |

| Record name | Atomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

64-65 ºC at 0.760 mmHg | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD., The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities. | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

83015-26-3, 82248-59-7 | |

| Record name | Atomoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83015-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atomoxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOMOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-165 ºC | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.